![molecular formula C25H29NO6 B492901 propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 724741-09-7](/img/structure/B492901.png)

propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

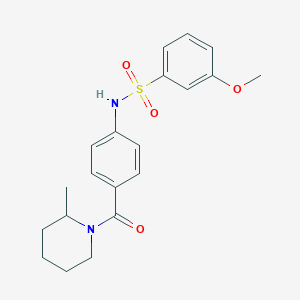

This compound is a derivative of benzoic acid, which is an aromatic carboxylic acid. The propyl ester group attached to the carboxylic acid indicates that it is a propyl benzoate . The compound also contains a chromene group, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring . The presence of the diethylamino group suggests that the compound may have basic properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The chromene ring system would contribute to the aromaticity of the compound, while the diethylamino group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the diethylamino group could make the compound basic, and the ester group could make it susceptible to hydrolysis .Applications De Recherche Scientifique

Based on the information available, here is a comprehensive analysis of the scientific research applications of the compound propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate:

Pharmaceutical Applications: Anticoagulants

Coumarin derivatives, such as the one mentioned, are known for their anticoagulant properties. They have been used in the development of pharmaceuticals like warfarin, which is used to prevent blood clots . The specific structure of the compound, with substitutions at the 7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl group, suggests potential in creating novel anticoagulants with improved efficacy and reduced side effects.

Cosmetic Industry: UV Filters

The diethylamino group attached to the coumarin core can act as a UV filter. This application is particularly relevant in the cosmetic industry for the formulation of sunscreens and other skincare products that require protection from harmful UVA and UVB rays .

Analytical Chemistry: Fluorescent Probes

Coumarin derivatives are often used as fluorescent probes due to their ability to absorb and emit light at specific wavelengths. This compound’s structure, with its extended conjugation and electron-donating groups, could make it a candidate for designing new fluorescent probes for bioimaging or sensing applications .

Agriculture: Pesticides and Fungicides

The antimicrobial properties of coumarin derivatives can be harnessed in agriculture to develop pesticides and fungicides. The modifications on the coumarin ring can lead to compounds with specific activity against certain pests or plant pathogens .

Food Industry: Preservatives

Similar to their use in cosmetics, coumarin derivatives can act as preservatives in the food industry. Their antimicrobial nature helps in extending the shelf life of food products by preventing spoilage due to bacteria, fungi, or yeast .

Environmental Science: Water Contaminant Detection

The compound’s ability to be detected at low concentrations makes it useful in environmental science for the detection of water contaminants. Its presence can be an indicator of pharmaceutical and personal care product pollution in water sources .

Material Science: Organic Electronics

The electronic properties of coumarin derivatives make them suitable for use in organic electronics. They can be used in the development of organic light-emitting diodes (OLEDs) or as part of organic photovoltaic cells .

Biomedical Research: Anticancer Agents

Research has shown that certain coumarin derivatives exhibit anticancer activity. The specific substitutions on the coumarin core can be optimized to target various cancer cell lines, making them valuable in the development of new anticancer agents .

Orientations Futures

The future research directions for this compound would likely depend on its biological activity or potential applications. For example, if it shows promising biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, or investigating its potential as a therapeutic agent .

Mécanisme D'action

Target of Action

It’s known that coumarin derivatives, which this compound is a part of, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors . Therefore, it’s plausible that this compound may interact with similar targets.

Mode of Action

For instance, some coumarin derivatives have been found to inhibit DNA gyrase, a type of enzyme that introduces supercoiling into DNA . This can interfere with DNA replication and transcription, leading to cell death.

Biochemical Pathways

For instance, the inhibition of DNA gyrase can affect the DNA replication and transcription pathways .

Propriétés

IUPAC Name |

propyl 4-[8-(diethylaminomethyl)-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-5-14-30-25(29)17-8-10-18(11-9-17)32-23-16(4)31-24-19(22(23)28)12-13-21(27)20(24)15-26(6-2)7-3/h8-13,27H,5-7,14-15H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFNYEMAXLJBMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(CC)CC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B492820.png)

![4-[(3-chlorobenzenesulfonamido)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B492823.png)

![N-(4-methoxyphenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492824.png)

![4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)-N-(4-methylphenyl)benzamide](/img/structure/B492825.png)

![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B492827.png)

![4-[(4-tert-butylphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide](/img/structure/B492828.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(2,5-dimethylphenyl)sulfonylamino]benzamide](/img/structure/B492831.png)

![N-(4-bromo-2-fluorophenyl)-4-{[(3-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B492835.png)

![N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B492837.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide](/img/structure/B492838.png)